molecular formula C19H22ClN B1679972 Nortriptyline hydrochloride CAS No. 894-71-3

Nortriptyline hydrochloride

Cat. No.: B1679972
CAS No.: 894-71-3
M. Wt: 299.8 g/mol
InChI Key: SHAYBENGXDALFF-UHFFFAOYSA-N
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Description

Nortriptyline hydrochloride is a tricyclic antidepressant primarily used for the treatment of major depressive disorder. It is the active metabolite of amitriptyline and is known for its efficacy in alleviating symptoms of depression. Additionally, it is used off-label for conditions such as chronic pain, myofascial pain, neuralgia, and irritable bowel syndrome .

Mechanism of Action

Target of Action

Nortriptyline hydrochloride primarily targets Monoamine Transporters (MATs) . These transporters play a crucial role in regulating the levels of monoamine neurotransmitters such as serotonin and norepinephrine in the brain .

Mode of Action

This compound is a tricyclic antidepressant (TCA) . It exerts its antidepressant effects likely by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signal transmission .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the brain can lead to downstream effects on various biochemical pathways. These effects can result in changes in mood, perception, and response to stress, which are often disrupted in depressive disorders .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver . Its bioavailability ranges from 32% to 79% . The drug is primarily metabolized in the liver, and the metabolites are excreted in the urine . The elimination half-life of this compound is approximately 18–44 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and neuronal communication. By increasing the levels of serotonin and norepinephrine, this compound can help restore normal mood and alleviate the symptoms of depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH can affect the drug’s absorption and distribution. Additionally, individual factors like genetics can influence how a person metabolizes the drug, which can impact its efficacy and potential side effects .

Biochemical Analysis

Biochemical Properties

Nortriptyline hydrochloride plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms. This compound interacts with various biomolecules, including serotonin and norepinephrine transporters, as well as histamine, muscarinic, and adrenergic receptors . These interactions contribute to its antidepressant and analgesic effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the reuptake of serotonin and norepinephrine, this compound enhances neurotransmission and modulates the activity of downstream signaling pathways . This modulation can lead to changes in gene expression, particularly those involved in mood regulation and stress response . Additionally, this compound’s antimuscarinic effects impact cellular metabolism by altering acetylcholine receptor activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the serotonin and norepinephrine transporters . This inhibition prevents the reuptake of these neurotransmitters, increasing their availability in the synaptic cleft. This compound also antagonizes serotonin, histamine, muscarinic, and adrenergic receptors, contributing to its therapeutic effects . These interactions result in the modulation of neurotransmitter levels and receptor activity, ultimately influencing mood and pain perception.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is metabolized primarily in the liver, with its main active metabolite being 10-hydroxynortriptyline . The stability of this compound in vitro and in vivo can impact its long-term effects on cellular function. Studies have shown that this compound maintains its antidepressant effects over extended periods, although its efficacy may diminish with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to produce significant antinociceptive effects in chemical pain models, such as the formalin and capsaicin tests . Excessive doses can lead to adverse effects, including excessive salivation and sedation . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzymes CYP2D6, CYP1A2, CYP2C19, and CYP3A4 . The main active metabolite, 10-hydroxynortriptyline, exists in both cis and trans forms, with the trans form being more potent . These metabolic pathways influence the drug’s efficacy and safety profile, as variations in enzyme activity can affect the levels of this compound and its metabolites in the body.

Transport and Distribution

This compound is rapidly absorbed and distributed throughout the body, with a volume of distribution ranging from 21.1 to 31.1 L/kg . It is extensively bound to plasma proteins, which influences its transport and distribution within cells and tissues . The drug’s distribution is also affected by its interactions with transporters and binding proteins, which can impact its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound is known to accumulate in the synaptic cleft, where it exerts its antidepressant effects by inhibiting neurotransmitter reuptake . Additionally, its interactions with various receptors and transporters can direct it to specific cellular compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nortriptyline hydrochloride is synthesized through the demethylation of amitriptyline. The process involves the use of various reagents and conditions to achieve the desired product. The synthetic route typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Nortriptyline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Comparison with Similar Compounds

Uniqueness of Nortriptyline Hydrochloride: this compound is unique in its balanced inhibition of serotonin and norepinephrine reuptake, making it effective for a wide range of depressive symptoms. Its active metabolite status also contributes to its efficacy and safety profile .

Properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAYBENGXDALFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045109
Record name Nortriptyline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894-71-3
Record name Nortriptyline hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nortriptyline hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortriptyline hydrochloride
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Record name Nortriptyline hydrochloride
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Record name Nortriptyline hydrochloride
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Record name Nortriptyline hydrochloride
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Record name NORTRIPTYLINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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